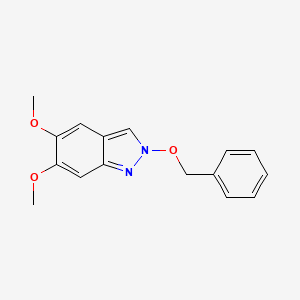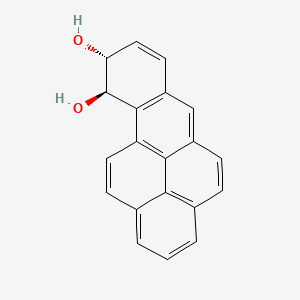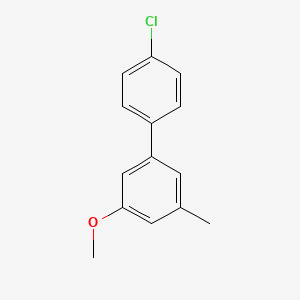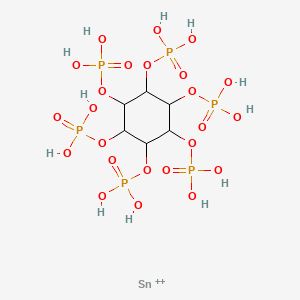
Stannous phytate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stannous phytate can be synthesized by reacting stannous chloride (SnCl_2) with sodium phytate in an aqueous medium. The reaction typically occurs under mild conditions, with the pH adjusted to neutral using a buffer solution. The resulting this compound precipitate is then filtered, washed, and dried.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of stannous chloride to a solution of sodium phytate, followed by precipitation, filtration, and drying. The purity and yield of the product are optimized through careful control of reaction parameters such as temperature, pH, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Stannous phytate undergoes various chemical reactions, including:
Oxidation: Stannous ions (Sn^2+) can be oxidized to stannic ions (Sn^4+) under certain conditions.
Reduction: this compound can act as a reducing agent in some chemical reactions.
Substitution: The phytate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and nitric acid (HNO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Stannic phytate or other stannic compounds.
Reduction: Reduced forms of the reactants involved.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Stannous phytate can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Nutrient Bioavailability: Phytate is known to chelate essential minerals, reducing their bioavailability. This compound can be used to study the effects of phytate on mineral absorption in biological systems.
Medicine:
Radiopharmaceuticals: this compound labeled with technetium-99m (99mTc) is used as a radiopharmaceutical for imaging lymph nodes in cancer diagnostics
Industry:
Food Additives: this compound can be used as a food additive to enhance the nutritional value of food products by reducing the anti-nutritional effects of phytate.
Wirkmechanismus
The mechanism of action of stannous phytate involves its interaction with various molecular targets and pathways:
Molecular Targets:
Phytate Binding: Stannous ions bind to the phosphate groups of phytate, forming a stable complex.
Metal Chelation: this compound can chelate other metal ions, affecting their bioavailability and reactivity.
Pathways Involved:
Enzymatic Hydrolysis: Phytase enzymes can hydrolyze the phytate component of this compound, releasing inorganic phosphate and other products.
Redox Reactions: Stannous ions can participate in redox reactions, influencing the oxidative state of other molecules.
Vergleich Mit ähnlichen Verbindungen
Stannous Chloride (SnCl_2): A common reducing agent and precursor for stannous phytate synthesis.
Sodium Phytate: The sodium salt of phytic acid, used as a starting material for this compound synthesis.
Technetium-99m Phytate: A radiopharmaceutical used for imaging, similar to this compound labeled with technetium-99m.
Uniqueness:
Radiopharmaceutical Applications: this compound’s ability to be labeled with technetium-99m for use in medical imaging sets it apart from other stannous compounds.
Nutrient Bioavailability Studies: Its role in studying the effects of phytate on mineral absorption is unique compared to other phytate compounds.
Eigenschaften
CAS-Nummer |
56083-79-5 |
|---|---|
Molekularformel |
C6H18O24P6Sn+2 |
Molekulargewicht |
778.75 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate;tin(2+) |
InChI |
InChI=1S/C6H18O24P6.Sn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2 |
InChI-Schlüssel |
HKYXYLUKNVSNLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
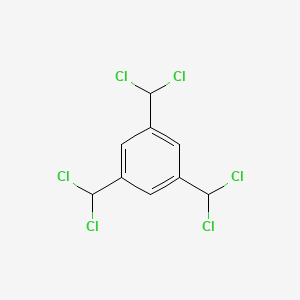
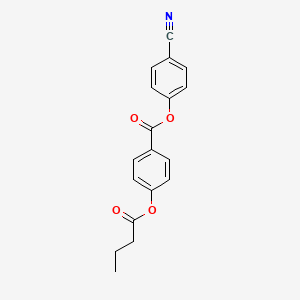



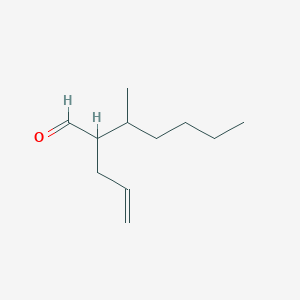
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
